molecular formula C12H14BrNO2 B13728685 Methyl 3-bromo-5-(cyclobutylamino)benzoate

Methyl 3-bromo-5-(cyclobutylamino)benzoate

Cat. No.: B13728685
M. Wt: 284.15 g/mol
InChI Key: PNFMMTGKFORPSJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(cyclobutylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3rd position and a cyclobutylamino group at the 5th position on the benzoate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(cyclobutylamino)benzoate typically involves a multi-step process One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3rd positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(cyclobutylamino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, de-brominated benzoates, and oxidized benzoic acids. These products can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Methyl 3-bromo-5-(cyclobutylamino)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(cyclobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-5-(bromomethyl)benzoate
  • Methyl 3-(bromomethyl)benzoate
  • 3-bromo-5-[(cyclobutylamino)methyl]aniline

Uniqueness

Methyl 3-bromo-5-(cyclobutylamino)benzoate is unique due to the presence of both a bromine atom and a cyclobutylamino group on the benzoate ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and biological studies .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

methyl 3-bromo-5-(cyclobutylamino)benzoate

InChI

InChI=1S/C12H14BrNO2/c1-16-12(15)8-5-9(13)7-11(6-8)14-10-3-2-4-10/h5-7,10,14H,2-4H2,1H3

InChI Key

PNFMMTGKFORPSJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)NC2CCC2

Origin of Product

United States

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